N-(3-Chloro-5-fluorophenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C7H7ClFNO2S |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
N-(3-chloro-5-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c1-13(11,12)10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |
InChI Key |
SWYGGELRHWFUGN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most straightforward and widely used method involves reacting 3-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base (commonly triethylamine or pyridine). This approach is favored for its simplicity, high yield, and scalability.
Reaction Scheme
3-Chloro-5-fluoroaniline + Methanesulfonyl chloride → N-(3-Chloro-5-fluorophenyl)methanesulfonamide
Reaction Conditions
- Solvent: Dichloromethane (DCM) or pyridine
- Base: Triethylamine or pyridine (to scavenge HCl)
- Temperature: 0°C to room temperature
- Time: 2–4 hours
Mechanism
The amino group on the aromatic ring nucleophilically attacks the sulfur atom in methanesulfonyl chloride, displacing chloride and forming the sulfonamide bond (S–N linkage).
Reaction Data Table
| Parameter | Details |
|---|---|
| Reagent | Methanesulfonyl chloride |
| Catalyst | None (base used as HCl scavenger) |
| Solvent | DCM or pyridine |
| Temperature | 0°C to room temperature |
| Yield | Typically >85% under optimized conditions |
Alternative Synthetic Routes
Multi-step Synthesis via Intermediate Derivatives
Based on literature, such as the synthesis of sulfonamides in combinatorial chemistry, an alternative involves initial formation of sulfonamide derivatives with protected amino groups, followed by deprotection and further functionalization.
- Starting from 2-amino-5-nitrophenol, reflux with potassium carbonate and benzyl chlorides to obtain amino derivatives.
- Subsequent reaction with sodium hydride and methanesulfonyl chloride yields N,N-bimethanesulfonamido compounds.
- Hydrolysis with NaOH produces monomethanesulfonamides.
This multi-step approach allows for structural modifications and is useful in complex molecule synthesis but is less direct.
Catalytic Coupling Methods
For more complex derivatives, catalytic coupling reactions such as Suzuki-Miyaura or copper-catalyzed couplings can introduce various substituents onto the aromatic ring before sulfonamide formation, especially when functional group tolerance is required.
Preparation Data and Reaction Optimization
Summary of Synthesis Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct sulfonylation | Aromatic amine + methanesulfonyl chloride | Simple, high yield, scalable | Sensitive to moisture, requires inert atmosphere |
| Multi-step derivatives | Sequential functionalization | Structural diversity | Longer process, lower overall yield |
| Catalytic coupling | Cross-coupling reactions | Functional group tolerance | Requires catalysts and specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .
Scientific Research Applications
N-(3-Chloro-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of agrochemical products.
Material Science: It finds applications in the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
N-(3-Methylphenyl)methanesulfonamide and N-(2-Methylphenyl)methanesulfonamide
- Structural Differences : Replacement of Cl/F with methyl groups at positions 2 or 3 on the phenyl ring.
- Key Findings : DFT studies reveal that substituent position significantly affects molecular conformation and vibrational transitions. The 3-methyl derivative exhibits greater planarity due to reduced steric hindrance, whereas the 2-methyl analog shows torsional strain .
- NMR Shifts : The 3-methyl compound displays upfield shifts for aromatic protons compared to the 2-methyl derivative, highlighting electronic differences caused by substituent orientation .
Table 1: Substituent Effects on Physicochemical Properties
Agrochemical Derivatives
- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) : Shares the 3-chlorophenyl motif but lacks the sulfonamide group. Used as a fungicide, suggesting that chloro-substituted phenyl rings are critical for pesticidal activity .
- Sulfentrazone Metabolites : The metabolite 3-desmethyl sulfentrazone (DMS) contains a dichlorophenyl-methanesulfonamide structure. DMS exhibits herbicidal activity, demonstrating the role of sulfonamides in agrochemical stability and metabolic persistence .
Pharmaceutical Analogs
- Dronedarone Hydrochloride : Features a methanesulfonamide group attached to a benzofuran scaffold. The sulfonamide enhances binding to ion channels, illustrating its importance in cardiovascular therapeutics .
- LRRK2 Inhibitors (e.g., N-(2-(2-(2-Methoxy-4-Morpholinophenylamino)-5-fluoropyrimidin-4-ylamino)phenyl)methanesulfonamide): Incorporates methanesulfonamide with fluoropyrimidine and morpholine groups. The sulfonamide contributes to kinase inhibition potency, emphasizing its role in targeted therapies .
Table 2: Comparative Bioactivity
Sulfonyl Chloride Precursors
Hydrogen Bonding and Solubility
- N-(3-Amino-4-chlorophenyl)-5-methylthiophene-2-sulfonamide: The amino group enhances hydrogen bonding capacity, improving aqueous solubility relative to non-amino-substituted sulfonamides .
Biological Activity
N-(3-Chloro-5-fluorophenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorinated and fluorinated phenyl group attached to a methanesulfonamide moiety. Its molecular formula is C₇H₈ClFNO₂S, with a molecular weight of approximately 301.7 g/mol. The unique combination of chloro and fluoro substituents enhances its binding affinity to various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves the inhibition of specific enzymes critical for tumor growth. The presence of the chlorinated and fluorinated groups contributes to its enhanced binding affinity to these targets, which may include:
- Enzymatic Pathways : The compound is known to inhibit pathways involved in metabolic processes essential for cancer cell proliferation.
- Protein Interactions : It interacts with various proteins, potentially altering their function and contributing to its therapeutic effects against cancer.
Biological Activity Overview
1. Anticancer Properties
- This compound has shown significant promise in inhibiting tumor growth through targeted enzyme inhibition. Studies indicate that it can disrupt metabolic pathways that are crucial for cancer cell survival .
2. Enzyme Inhibition
- The compound acts on specific enzymes involved in lipid signaling and inflammation, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory diseases as well as cancer .
Table 1: Summary of Biological Activities
Notable Research Findings
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies :
- Comparative Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
